Zearalenone 13C18

Description

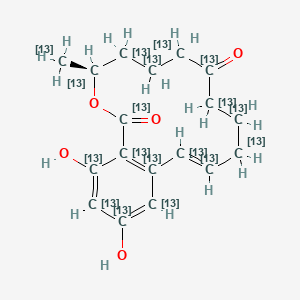

Structure

3D Structure

Properties

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-NMEASMPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746806 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-43-3 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zearalenone-13C18: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Zearalenone-13C18, an isotopically labeled form of the mycotoxin Zearalenone. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize Zearalenone-13C18 as an internal standard for quantitative analysis.

Core Chemical Properties

Zearalenone-13C18 is a stable isotope-labeled version of Zearalenone, a mycotoxin produced by fungi of the Fusarium genus.[1] The incorporation of eighteen carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Physicochemical Data

The fundamental chemical and physical properties of Zearalenone-13C18 are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-¹³C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-¹³C₁₇ | [2] |

| Synonyms | FES-¹³C₁₈, Mycotoxin F2-¹³C₁₈, Toxin F2-¹³C₁₈, Zenone-¹³C₁₈ | [2] |

| CAS Number | 911392-43-3 | [2][4] |

| Molecular Formula | [¹³C]₁₈H₂₂O₅ | [2] |

| Molecular Weight | 336.2 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in acetonitrile. Unlabeled Zearalenone is slightly soluble in hexane and progressively more so in benzene, acetonitrile, methylene chloride, methanol, ethanol, and acetone. It is also soluble in aqueous alkali. | [2][5] |

| Storage Temperature | -20°C | [2][4] |

| Stability | ≥ 2 years at -20°C | [2] |

Stability Profile

The stability of Zearalenone-13C18 is a critical factor for its use as a reliable internal standard. While specific stability studies on the isotopically labeled form are not extensively published, its stability can be largely inferred from the behavior of unlabeled Zearalenone.

Temperature Stability

Unlabeled Zearalenone is known to be a heat-stable compound.[5] Studies have shown that significant degradation of Zearalenone in an aqueous buffered system occurs at temperatures above 150°C.[6][7] Below 125°C, less than 23% of Zearalenone was lost after 60 minutes of heating.[6] Complete reduction was observed in under 30 minutes at 225°C.[6] Zearalenone-13C18 is expected to exhibit similar thermal stability. For long-term storage and to ensure its integrity as a standard, it is recommended to store Zearalenone-13C18 solutions at -20°C, where it is reported to be stable for at least two years.[2]

pH Stability

The stability of Zearalenone is influenced by pH. In an aqueous buffer, Zearalenone is most stable at a neutral pH of 7, with greater losses observed at pH 4 and 10, particularly at elevated temperatures.[6] Unlabeled Zearalenone is also soluble in aqueous alkali solutions.[5] It is anticipated that Zearalenone-13C18 will follow a similar pH-dependent stability profile.

Photostability

The naturally occurring trans-isomer of Zearalenone can be transformed into the cis-isomer upon exposure to ultraviolet (UV) irradiation.[5] It is therefore advisable to protect solutions of Zearalenone-13C18 from direct light to prevent potential isomeric conversion, which could affect analytical accuracy.

Experimental Protocols

The primary application of Zearalenone-13C18 is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for the determination of Zearalenone in a solid matrix (e.g., cereal) using LC-MS/MS with Zearalenone-13C18 as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex matrices.[5][8]

-

Homogenization: Weigh 5 grams of the homogenized and representative sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Zearalenone-13C18 solution in acetonitrile to the sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.

-

Extraction: Add 20 mL of an acetonitrile/water (v/v) mixture (e.g., 80:20).

-

Salting Out: Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.

-

Shaking and Centrifugation: Shake the tube vigorously for a specified time (e.g., 1 minute) and then centrifuge at a set speed (e.g., 4000 rpm) for a defined duration (e.g., 5 minutes).

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

-

Final Preparation: Vortex the d-SPE tube and centrifuge again. The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small percentage of a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Zearalenone and Zearalenone-13C18 to ensure accurate identification and quantification.

-

Quantification: Construct a calibration curve using standards of unlabeled Zearalenone. The concentration of Zearalenone in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the Zearalenone-13C18 internal standard and comparing this ratio to the calibration curve.

Visualizations: Signaling and Degradation Pathways

To better understand the biological context and fate of Zearalenone, the following diagrams illustrate its estrogenic signaling pathway and its metabolic and microbial degradation pathways.

Zearalenone Estrogenic Signaling Pathway

Zearalenone and its metabolites are known to exert estrogenic effects by binding to estrogen receptors (ERα and ERβ).[2] This interaction can disrupt normal endocrine function.

Caption: Zearalenone's mechanism of estrogenic activity.

Zearalenone Metabolic and Degradation Pathways

Zearalenone can be metabolized in animals and degraded by microorganisms through various reactions, leading to a reduction in its toxicity.

Caption: Metabolic and microbial degradation pathways of Zearalenone.

Conclusion

Zearalenone-13C18 is an indispensable tool for the accurate quantification of Zearalenone in various matrices. A thorough understanding of its chemical properties, stability, and proper handling is paramount for its effective use in research and regulatory monitoring. This guide provides a foundational understanding to aid researchers in their analytical endeavors. It is always recommended to consult the certificate of analysis provided by the supplier for lot-specific information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zearalenone-13C18 - Immunomart [immunomart.com]

- 5. Zearalenone - Wikipedia [en.wikipedia.org]

- 6. Heat stability of zearalenone in an aqueous buffered model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Zearalenone-¹³C₁₈: A Technical Guide for Researchers

An in-depth examination of the long-term stability and optimal storage conditions for the isotopically labeled mycotoxin, Zearalenone-¹³C₁₈, is crucial for ensuring data accuracy and integrity in research and drug development. This guide provides a comprehensive overview of stability data, detailed experimental protocols for stability assessment, and visual representations of key processes to support laboratory professionals.

Zearalenone-¹³C₁₈ serves as an indispensable internal standard for the accurate quantification of Zearalenone (ZEN), a mycotoxin with significant estrogenic activity, in various matrices. The stability of this internal standard is paramount for reliable analytical results. While specific long-term stability studies on Zearalenone-¹³C₁₈ are not extensively published, the physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their unlabeled counterparts. Therefore, this guide draws upon stability data from studies on Zearalenone to provide robust recommendations for Zearalenone-¹³C₁₈.

Recommended Storage Conditions and Stability Summary

The long-term stability of Zearalenone-¹³C₁₈ is primarily influenced by temperature, solvent, and exposure to light. Based on available data for Zearalenone analytical standards and certified reference materials (CRMs), the following storage conditions are recommended to ensure the integrity of Zearalenone-¹³C₁₈ solutions.

Table 1: Recommended Long-Term Storage Conditions for Zearalenone-¹³C₁₈ Solutions

| Storage Temperature | Solvent | Duration | Expected Stability |

| -20°C | Acetonitrile | ≥ 2 years | High stability, minimal degradation. |

| -20°C | Methanol | Up to 6 weeks | An unknown impurity has been observed in methanol after 6 weeks at 25°C, suggesting acetonitrile is a more suitable solvent for long-term storage.[1] |

| 4°C | Acetonitrile | Up to 36 months | No significant degradation observed for ZEN in a maize CRM.[2][3][4] |

| Room Temperature (25°C) | Acetonitrile | Up to 36 months | No significant degradation observed for ZEN in a maize CRM.[2][3][4] |

Note: It is crucial to store Zearalenone-¹³C₁₈ solutions in amber vials to protect them from light, as exposure to UV radiation can cause significant photoisomerization.[1]

Quantitative Stability Data

The following tables summarize quantitative data from stability studies conducted on Zearalenone, which can be extrapolated to Zearalenone-¹³C₁₈.

Table 2: Thermal Stability of trans-Zearalenone Calibrant in Acetonitrile (11.01 ± 0.18 µg/mL) [1]

| Storage Temperature | Duration | Analyte Concentration (% of Initial) | Observations |

| 60°C | 6 weeks | Stable | No significant degradation observed. |

| 25°C | 6 weeks | Stable | No significant degradation observed. |

Table 3: Photostability of trans-Zearalenone in Acetonitrile [1]

| Light Condition | Container | Duration | cis-Zearalenone Formation (%) |

| UV light (254 nm) | Transparent Ampule | 1 day | 52% |

| Sunlight | Amber Ampule | 28 days | 0.35% |

Table 4: Long-Term Stability of Zearalenone in a Maize Certified Reference Material [2][3][4]

| Storage Temperature | Duration (months) | Analyte Concentration | Statistical Significance of Trend |

| 4°C | 0, 3, 6, 12, 24, 36 | No significant change | Not significant |

| 25°C | 0, 3, 6, 12, 24, 36 | No significant change | Not significant |

| 40°C | 0, 3, 6, 12, 24, 36 | No significant change | Not significant |

Experimental Protocols for Stability Assessment

A robust stability testing protocol is essential for establishing the shelf-life and appropriate storage conditions for Zearalenone-¹³C₁₈ standards. The following outlines a general experimental protocol based on established guidelines for analytical standards and findings from Zearalenone stability studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, capable of separating the intact analyte from its potential degradation products, is the cornerstone of any stability study. High-Performance Liquid Chromatography coupled with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS) is a suitable technique.[1]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid).

-

Flow Rate: As per column specifications.

-

Column Temperature: Controlled, e.g., 35°C.

-

Detection:

-

DAD: To monitor for peak purity and detect potential impurities.

-

MS/MS: For specific and sensitive quantification of Zearalenone-¹³C₁₈ and identification of degradation products.

-

-

Stress Testing (Forced Degradation)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Acid Hydrolysis: Treat a solution of Zearalenone-¹³C₁₈ with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution of Zearalenone-¹³C₁₈ with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat a solution of Zearalenone-¹³C₁₈ with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose a solution of Zearalenone-¹³C₁₈ to UV and visible light, as per ICH Q1B guidelines.[5]

-

Thermal Stress: Expose solid and solution forms of Zearalenone-¹³C₁₈ to elevated temperatures.

Long-Term and Accelerated Stability Studies

-

Sample Preparation: Prepare solutions of Zearalenone-¹³C₁₈ in the desired solvent (e.g., acetonitrile) at a known concentration. Aliquot into amber vials to minimize freeze-thaw cycles and light exposure.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage temperature (e.g., -20°C).

-

Accelerated: Store samples at a higher temperature (e.g., 25°C or 40°C) to predict long-term stability.

-

-

Testing Frequency:

-

Analysis: At each time point, analyze the stored samples using the validated stability-indicating method. Quantify the concentration of Zearalenone-¹³C₁₈ and monitor for the appearance of any degradation products.

Visualizing Key Processes

Zearalenone Degradation Pathway

Under certain stress conditions, Zearalenone can undergo degradation. A primary degradation pathway involves the cleavage of the lactone ring, leading to a loss of estrogenic activity. Other transformations can also occur.

References

- 1. Stability of a calibrant as certified reference material for determination of trans-zearalenone by high performance liquid chromatography-diode array detection-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zearalenone in maize: stability testing and matrix characterisation of a certified reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Certificate of Analysis for Zearalenone-¹³C₁₈

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Zearalenone-¹³C₁₈. Understanding the CoA is critical for ensuring the quality, accuracy, and reproducibility of experimental results. Zearalenone-¹³C₁₈ is a stable isotope-labeled internal standard used for the accurate quantification of Zearalenone, a mycotoxin with estrogenic effects, in various matrices.[1][2][3]

Introduction to the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a manufacturer or certified testing laboratory that provides detailed, batch-specific information verifying a product's identity, quality, and purity.[4][5] For researchers and scientists, the CoA is an essential document that ensures the reliability of the standards used in their analytical methods, which is crucial for data integrity and experimental reproducibility.[4][5]

Key Components of a Zearalenone-¹³C₁₈ CoA

A typical CoA for Zearalenone-¹³C₁₈ will contain the following key sections, each providing critical data about the standard.

This section provides fundamental information to uniquely identify the product.

| Parameter | Example Data |

| Product Name | Zearalenone-¹³C₁₈ |

| Catalog Number | ZEA-C18-001 |

| Lot/Batch Number | 2025-01A |

| CAS Number | 911392-43-3[1][2] |

| Molecular Formula | ¹³C₁₈H₂₂O₅[2] |

| Molecular Weight | 336.2 g/mol [2] |

This section details the physical characteristics and storage recommendations for the standard.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solvent | Acetonitrile |

| Concentration | 25 µg/mL[6] |

| Storage | -20°C in a dark place[7] |

This is the core section of the CoA, presenting the quantitative results from various analytical tests performed to certify the standard.

| Analytical Test | Method | Result | Specification |

| Chemical Purity | HPLC-UV | 99.5% | ≥ 98% |

| Isotopic Purity | LC-MS/MS | 99.3 atom % ¹³C[8] | ≥ 98% |

| Concentration | Gravimetric Preparation & LC-MS/MS | 25.1 ± 0.5 µg/mL | 25.0 ± 1.0 µg/mL |

| Identity Confirmation | ¹H-NMR, LC-MS/MS | Conforms to structure | Conforms to structure |

Experimental Protocols

This section provides a detailed overview of the methodologies used to generate the data presented in the CoA.

-

Objective: To determine the chemical purity of the Zearalenone-¹³C₁₈ standard by separating it from any unlabeled Zearalenone or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 274 nm.[9]

-

Quantification: The purity is calculated based on the area percentage of the main peak corresponding to Zearalenone-¹³C₁₈ relative to the total peak area.

-

-

Objective: To confirm the identity of the compound and determine the isotopic enrichment of ¹³C atoms.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Method:

-

Chromatography: Similar HPLC conditions as described for chemical purity are used to introduce the sample into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For Zearalenone-¹³C₁₈, the expected [M-H]⁻ ion is at m/z 335.2, compared to the unlabeled Zearalenone at m/z 317.3.

-

Isotopic Purity Calculation: The relative intensities of the mass signals for Zearalenone-¹³C₁₈ and any residual unlabeled Zearalenone are used to calculate the isotopic purity.

-

Identity Confirmation: The fragmentation pattern of the parent ion is compared to a reference standard or known fragmentation data for Zearalenone to confirm the structural identity.

-

-

Objective: To accurately determine the concentration of the Zearalenone-¹³C₁₈ solution.

-

Method:

-

Gravimetric Preparation: A precise amount of the high-purity Zearalenone-¹³C₁₈ solid is weighed using a calibrated microbalance and dissolved in a known volume of high-purity solvent (e.g., acetonitrile) to create a stock solution.[7]

-

Concentration Verification by LC-MS/MS: The concentration of the prepared solution is verified using an independent, certified reference material of unlabeled Zearalenone. A calibration curve is generated using the reference standard, and the concentration of the Zearalenone-¹³C₁₈ solution is determined.

-

-

Objective: To confirm the chemical structure of the Zearalenone-¹³C₁₈ molecule.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Method: The ¹H-NMR spectrum is acquired and compared to the known spectrum of Zearalenone. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure, accounting for the ¹³C labeling.

Visualizing Workflows and Logical Relationships

Diagrams can help clarify the processes and relationships involved in the certification of Zearalenone-¹³C₁₈.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. Zearalenone 13C18 25 µg/mL in Acetonitrile [lgcstandards.com]

- 7. hybris-static-assets.s3-eu-west-1.amazonaws.com [hybris-static-assets.s3-eu-west-1.amazonaws.com]

- 8. assets.lgcstandards.com [assets.lgcstandards.com]

- 9. Zearalenone - Wikipedia [en.wikipedia.org]

Understanding the Isotopic Purity of Zearalenone-¹³C₁₈: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Zearalenone-¹³C₁₈, a critical internal standard for the accurate quantification of the mycotoxin Zearalenone. This document outlines the significance of isotopic purity, methods for its determination, and the biological signaling pathways impacted by Zearalenone, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction to Zearalenone and its Isotopic Standard

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley.[1] Due to its structural similarity to estradiol, ZEN can bind to estrogen receptors, leading to reproductive disorders and other health issues in both animals and humans.[2][3] Accurate detection and quantification of ZEN in food, feed, and biological matrices are therefore crucial for food safety and toxicological studies.

Zearalenone-¹³C₁₈ is a stable isotope-labeled internal standard used for the quantification of Zearalenone by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The incorporation of eighteen ¹³C atoms results in a distinct mass shift, allowing for precise differentiation from the naturally occurring (¹²C) Zearalenone. The isotopic purity of this standard is paramount for the accuracy and reliability of analytical measurements.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Zearalenone-¹³C₁₈ is a key indicator of its quality. High isotopic purity ensures minimal interference from unlabeled or partially labeled molecules, leading to more accurate quantification. The following table summarizes the stated isotopic purity from various commercial suppliers.

| Supplier | Stated Isotopic Purity | Reference |

| MedChemExpress | 98.7% | [5] |

| GlpBio | >98.00% | [4] |

| LIBIOS | 98% | [6] |

| Cayman Chemical | ≥98% | [7] |

| Sigma-Aldrich | ≥95.5% (HPLC Purity) |

Note: Isotopic purity refers to the percentage of the labeled compound that contains all 18 carbon atoms as ¹³C. Chemical purity, often determined by methods like HPLC, is a separate measure of the compound's freedom from other chemical impurities.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment is a critical step in validating a stable isotope-labeled standard. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of different isotopologues can be determined.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Zearalenone-¹³C₁₈ in a suitable solvent such as acetonitrile.

-

Prepare a series of dilutions to an appropriate concentration for MS analysis.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

-

Data Acquisition:

-

Acquire the mass spectrum of the Zearalenone-¹³C₁₈ sample.

-

Ensure sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis and Calculation of Isotopic Enrichment:

-

Identify the ion cluster corresponding to the Zearalenone-¹³C₁₈ molecule.

-

Determine the intensity of the peak corresponding to the fully labeled molecule (all 18 carbons as ¹³C) and any peaks corresponding to molecules with fewer than 18 ¹³C atoms.

-

The isotopic enrichment can be calculated using the following formula:

Isotopic Enrichment (%) = [ I(¹³C₁₈) / (Σ I(¹³Cₙ)) ] x 100

Where:

-

I(¹³C₁₈) is the intensity of the ion with all 18 carbons as ¹³C.

-

Σ I(¹³Cₙ) is the sum of the intensities of all isotopic peaks in the cluster.

-

Correction for the natural abundance of isotopes in other elements (H, O) may be necessary for highly accurate measurements.[10]

-

Quantitative NMR (qNMR) Protocol for Isotopic Purity Determination

NMR spectroscopy, particularly ¹³C NMR, can provide detailed information about the carbon skeleton of a molecule and can be used to determine the level of ¹³C enrichment at specific atomic positions.[11][12][13]

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the Zearalenone-¹³C₁₈ standard.

-

Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃) in a high-precision NMR tube.

-

Add a known amount of an internal standard with a well-defined ¹³C signal for quantification.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

-

-

Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration.

-

Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensity is directly proportional to the number of nuclei.

-

-

Data Analysis and Calculation of Isotopic Purity:

-

Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals corresponding to the carbon atoms of Zearalenone-¹³C₁₈ and the internal standard.

-

The isotopic purity can be determined by comparing the integral of the ¹³C signals of the sample to that of the internal standard of known concentration and purity. The presence of any significant signals at the chemical shifts corresponding to ¹²C-Zearalenone would indicate lower isotopic enrichment.

-

Zearalenone-Induced Signaling Pathways

Zearalenone exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and toxicology to elucidate its mechanisms of action and potential therapeutic targets.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolites are known to act as endocrine disruptors by binding to estrogen receptors (ERα and ERβ).[2][3] This interaction can trigger a cascade of downstream events, leading to altered gene expression and physiological responses.

Caption: Zearalenone's interaction with the estrogen receptor signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Zearalenone has been shown to modulate the MAPK signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[14][15] The specific effects can be cell-type and dose-dependent.

Caption: Modulation of the MAPK signaling pathway by Zearalenone.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Zearalenone has been reported to inhibit this pathway, leading to the induction of autophagy and apoptosis in certain cell types.[16][17]

Caption: Zearalenone's inhibitory effect on the PI3K/AKT/mTOR pathway.

Conclusion

The isotopic purity of Zearalenone-¹³C₁₈ is a critical parameter that directly influences the accuracy of Zearalenone quantification in various matrices. This technical guide has provided a summary of available quantitative data, detailed experimental protocols for purity assessment, and an overview of the key signaling pathways affected by Zearalenone. For researchers and professionals in drug development and toxicology, a thorough understanding of these aspects is essential for conducting reliable studies and ensuring data integrity. It is recommended to always refer to the Certificate of Analysis provided by the supplier for batch-specific purity information and to perform in-house verification when necessary for highly sensitive applications.

References

- 1. Development and certification of a reference material for zearalenone in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive Toxicity of Zearalenone and Its Molecular Mechanisms: A Review [mdpi.com]

- 4. glpbio.com [glpbio.com]

- 5. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U-[13C18]-Zearalenone | LIBIOS [libios.fr]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]

- 16. Zearalenone Depresses Lactation Capacity Through the ROS-Mediated PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Autophagy and PI3K/AKT/m-TOR Signaling Pathway on the Cell-Cycle Arrest of Rats Primary Sertoli Cells Induced by Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

Zearalenone-¹³C₁₈ for In Vitro Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹³C₁₈-labeled Zearalenone (ZEN) in the context of in vitro metabolism studies. While isotopically labeled ZEN serves as a critical analytical tool, this guide will also delve into the broader landscape of ZEN's in vitro metabolism, offering detailed experimental protocols and quantitative data to support research in toxicology and drug development.

Introduction to Zearalenone and its Metabolism

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops worldwide. Its endocrine-disrupting properties pose a significant health risk to both humans and livestock. Understanding the metabolic fate of ZEN is crucial for assessing its toxicity and developing strategies for detoxification.

In vitro metabolism studies are indispensable tools for elucidating the metabolic pathways of xenobiotics like ZEN. These studies typically utilize subcellular fractions, such as liver microsomes and S9 fractions, or isolated cells like hepatocytes, to simulate the metabolic processes that occur in the body.

The Role of Zearalenone-¹³C₁₈ in Metabolic Studies

While one might assume that ¹³C₁₈-Zearalenone is used as a substrate to trace its metabolic transformation, its primary application in in vitro metabolism studies is as an internal standard for analytical quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based analysis (e.g., LC-MS/MS, GC-MS).

Key advantages of using ¹³C₁₈-Zearalenone as an internal standard include:

-

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As ¹³C₁₈-ZEN has nearly identical physicochemical properties to unlabeled ZEN, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During sample preparation, which can involve extraction, cleanup, and derivatization, some of the analyte may be lost. The isotope-labeled internal standard is added at the beginning of the sample preparation process and is subject to the same losses as the unlabeled analyte, enabling precise quantification of the target compounds.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and analytical instrumentation, the use of ¹³C₁₈-ZEN significantly enhances the accuracy and reproducibility of the quantitative results.[1]

Zearalenone Metabolic Pathways

The metabolism of Zearalenone is primarily categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase involves the reduction of the C-6' ketone group of ZEN to form two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). This biotransformation is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). Notably, α-ZEL exhibits a higher estrogenic potency than the parent compound, ZEN, making this a bioactivation pathway. In contrast, β-ZEL is less estrogenic, representing a detoxification pathway.

Phase II Metabolism: In this phase, ZEN and its Phase I metabolites undergo conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that can be readily excreted from the body. This process is mediated by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the primary metabolic pathways of Zearalenone.

Quantitative Data from In Vitro Metabolism Studies

The following tables summarize kinetic parameters for the formation of α-ZEL and β-ZEL from ZEN in liver microsomes and S9 fractions from different species. These data are crucial for inter-species comparisons of metabolic capacity and for developing physiologically based pharmacokinetic (PBPK) models.

Table 1: Kinetic Parameters for ZEN Metabolism in Liver Microsomes

| Species | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |

| Human | α-ZEL | 140 | 38 |

| β-ZEL | 45 | 45 | |

| Pig | α-ZEL | 100 | 28 |

| β-ZEL | 14 | 28 | |

| Rat | α-ZEL | 12 | 19 |

| β-ZEL | 110 | 19 |

Data sourced from in vitro incubation studies with liver microsomes.[2]

Table 2: Kinetic Parameters for ZEN Metabolism in Liver S9 Fractions

| Species | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |

| Human | α-ZEL | 500 | 40 |

| β-ZEL | 150 | 50 | |

| Pig | α-ZEL | 25 | 15 |

| β-ZEL | 10 | 15 | |

| Rat | α-ZEL | 5 | 10 |

| β-ZEL | 200 | 10 |

Data sourced from in vitro incubation studies with liver S9 fractions.[2]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results in in vitro metabolism studies.

Incubation with Liver Microsomes or S9 Fraction

This protocol outlines a general procedure for assessing the metabolism of Zearalenone using liver microsomes or S9 fractions.

Materials:

-

Zearalenone stock solution (in a compatible solvent like DMSO or ethanol)

-

¹³C₁₈-Zearalenone internal standard solution

-

Pooled liver microsomes or S9 fraction from the desired species (e.g., human, rat, pig)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl₂)

-

Incubation tubes

-

Water bath or incubator at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Centrifuge

Experimental Workflow:

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes or S9 fraction (final protein concentration typically 0.1-1.0 mg/mL), and MgCl₂ (final concentration typically 3-5 mM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Add the Zearalenone stock solution to the incubation mixture to achieve the desired final concentration. To initiate the metabolic reaction, add the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding a sufficient volume of ice-cold quenching solution (e.g., 2 volumes of acetonitrile).

-

Add Internal Standard: Add a known concentration of ¹³C₁₈-Zearalenone to each sample.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS to quantify the remaining Zearalenone and the formed metabolites.

Hepatocyte Incubation

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as transporters.

Materials:

-

Cryopreserved or freshly isolated hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Zearalenone stock solution

-

¹³C₁₈-Zearalenone internal standard solution

-

Culture plates (e.g., 24-well plates)

-

CO₂ incubator (37°C, 5% CO₂)

-

Quenching solution

Experimental Workflow:

Procedure:

-

Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Seed the hepatocytes in culture plates at a desired density and allow them to attach.

-

Treatment: Prepare a dosing solution of Zearalenone in culture medium. Remove the seeding medium from the cells and add the dosing solution.

-

Incubation: Incubate the plates in a CO₂ incubator at 37°C for the desired time course.

-

Sample Collection: At each time point, collect the supernatant (for extracellular metabolites) and/or lyse the cells (for intracellular metabolites).

-

Add Internal Standard and Process: Add ¹³C₁₈-Zearalenone to the collected samples and process them (e.g., by protein precipitation with a cold solvent).

-

Analysis: Analyze the processed samples by LC-MS/MS to quantify Zearalenone and its metabolites.

Conclusion

The study of Zearalenone's in vitro metabolism is fundamental to understanding its toxicological profile. While ¹³C₁₈-Zearalenone is an indispensable tool as an internal standard for accurate quantification, the use of well-characterized in vitro systems like liver microsomes, S9 fractions, and hepatocytes, coupled with robust experimental protocols, is essential for elucidating its metabolic pathways and kinetics. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working to assess the risks associated with Zearalenone exposure and to develop strategies for mitigating its harmful effects.

References

- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitromodel to quantify interspecies differences in kinetics for intestinal microbial bioactivation and detoxification of zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Toxicokinetic Maze: An In-depth Technical Guide to Exploratory Studies Using ¹³C-Labeled Zearalenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design and execution of exploratory toxicokinetic studies of the mycotoxin Zearalenone (ZEN) utilizing stable isotope labeling. The use of ¹³C-labeled Zearalenone (¹³C-ZEN) offers a powerful tool for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of this prevalent and potent mycoestrogen. This document outlines detailed experimental protocols, data presentation strategies, and the visualization of key pathways and workflows to support robust research in this field.

Introduction to Zearalenone and the Rationale for ¹³C Labeling

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley.[1] Its structure mimics that of endogenous estrogens, allowing it to bind to estrogen receptors and elicit a range of reproductive and developmental toxicities.[2] Understanding the toxicokinetic profile of ZEN is crucial for assessing its risk to animal and human health.

Traditional toxicokinetic studies often rely on the administration of unlabeled ZEN and subsequent measurement of the parent compound and its metabolites. However, these approaches can be limited by analytical challenges, including matrix effects and the inability to distinguish the administered dose from potential background levels of ZEN in feed or the environment. The use of ¹³C-labeled ZEN as a tracer overcomes these limitations by providing a distinct mass signature that can be unequivocally tracked using mass spectrometry. This allows for more precise and accurate quantification of ZEN and its metabolites in various biological matrices, leading to a more reliable characterization of its ADME properties.[3]

Experimental Protocols

A successful exploratory toxicokinetic study using ¹³C-ZEN requires meticulous planning and execution of several key experimental stages, from the production of the labeled compound to the final data analysis.

Production and Purification of ¹³C-Labeled Zearalenone

The production of uniformly ¹³C-labeled Zearalenone can be achieved through the cultivation of a ZEN-producing fungal strain, such as Fusarium graminearum, on a substrate enriched with a ¹³C-carbon source.

Protocol for ¹³C-ZEN Production:

-

Culture Medium Preparation: Prepare a suitable solid-state fermentation substrate, such as rice or maize, and enrich it with a ¹³C-labeled carbon source, like [U-¹³C]-glucose or by growing the grain in a ¹³CO₂-enriched atmosphere.

-

Inoculation: Inoculate the sterilized, ¹³C-enriched substrate with a high-ZEN-producing strain of Fusarium graminearum.

-

Incubation: Incubate the culture under optimal conditions for ZEN production (typically at a controlled temperature and humidity for several weeks).

-

Extraction: After the incubation period, extract the mycotoxins from the culture material using an appropriate solvent, such as a mixture of acetonitrile and water.

-

Purification: Purify the ¹³C-ZEN from the crude extract using a combination of chromatographic techniques. A common approach involves an initial clean-up step using immunoaffinity columns specific for ZEN, followed by preparative high-performance liquid chromatography (HPLC) to isolate the ¹³C-ZEN to a high degree of purity.

-

Purity and Labeling Efficiency Confirmation: The purity of the final ¹³C-ZEN product should be assessed by HPLC with UV or fluorescence detection, and the degree of ¹³C-labeling should be confirmed by high-resolution mass spectrometry (HRMS).

In-Vivo Study Design

Pigs are a highly recommended animal model for ZEN toxicokinetic studies due to their sensitivity to the estrogenic effects of this mycotoxin and their physiological similarities to humans.[4]

Protocol for an In-Vivo Study in Pigs:

-

Animal Model: Use juvenile female pigs that have been acclimatized to the experimental conditions and fed a diet with no detectable levels of ZEN.

-

Dosing:

-

Intravenous (IV) Administration: To determine the absolute bioavailability, a cohort of pigs should receive a single IV bolus injection of ¹³C-ZEN dissolved in a suitable vehicle.

-

Oral (PO) Administration: A second cohort should receive a single oral dose of ¹³C-ZEN, either via gavage or incorporated into a small amount of feed.

-

-

Sample Collection: Collect blood, urine, and feces at predetermined time points. A typical sampling schedule might be:

-

Blood: Pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.

-

Urine and Feces: Collect quantitatively over intervals such as 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose.

-

-

Sample Processing:

-

Blood: Centrifuge to obtain plasma and store at -80°C until analysis.

-

Urine and Feces: Homogenize and store aliquots at -80°C until analysis.

-

Bioanalytical Method

The analysis of ¹³C-ZEN and its ¹³C-labeled metabolites in biological matrices is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Sample Analysis:

-

Sample Preparation:

-

Plasma/Urine: Perform an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) to cleave conjugated metabolites. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.

-

Feces: Homogenize the sample and perform solvent extraction, followed by a clean-up step using immunoaffinity columns or SPE.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column to separate ¹³C-ZEN and its metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set up specific transitions for the ¹³C-labeled parent compound and its expected metabolites (e.g., ¹³C-α-Zearalenol, ¹³C-β-Zearalenol) and their unlabeled counterparts (to check for background contamination). The use of an internal standard (e.g., deuterated ZEN) is recommended to ensure accuracy.

-

-

Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.

Data Presentation

Quantitative data from toxicokinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Toxicokinetic Parameters of Zearalenone in Female Dezhou Donkeys Following a Single Oral Dose (2 mg/kg BW)

| Parameter | Symbol | Value (Mean ± SD) | Units |

| Maximum Plasma Concentration | Cmax | 15.34 ± 5.12 | µg/L |

| Time to Maximum Concentration | Tmax | 0.48 ± 0.10 | h |

| Elimination Half-life | t½ | 1.63 ± 0.46 | h |

| Area Under the Curve (0 to ∞) | AUC(0-∞) | 21.01 ± 1.78 | µg·h/L |

| Volume of Distribution | Vd | 216.17 ± 58.71 | L/kg |

| Total Body Clearance | Cl | 95.20 ± 8.01 | L/h/kg |

Data adapted from a study on unlabeled Zearalenone in donkeys, which provides a representative example of toxicokinetic data presentation.[5] A study with ¹³C-ZEN would provide more accurate data by eliminating background interference.

Table 2: Excretion of Zearalenone and its Metabolites in Donkeys Following a Single Oral Dose (2 mg/kg BW)

| Matrix | Compound | Excretion (% of Dose) |

| Urine | ZEN | 0.45 ± 0.12 |

| α-Zearalenol | 1.08 ± 0.23 | |

| β-Zearalenol | 0.57 ± 0.11 | |

| Total | 2.10 ± 0.46 | |

| Feces | ZEN | 0.38 ± 0.10 |

| α-Zearalenol | 1.15 ± 0.21 | |

| β-Zearalenol | 0.96 ± 0.12 | |

| Total | 2.49 ± 0.43 |

Data adapted from a study on unlabeled Zearalenone in donkeys.[5]

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures.

Caption: Major metabolic pathways of Zearalenone (ZEN) in mammals.

Caption: Workflow for a toxicokinetic study using ¹³C-labeled Zearalenone.

Caption: Logical relationship of ADME processes for ¹³C-Zearalenone.

Conclusion

Exploratory toxicokinetic studies employing ¹³C-labeled Zearalenone provide a robust and accurate approach to understanding the fate of this mycotoxin in biological systems. The detailed protocols and methodologies outlined in this guide offer a framework for researchers to design and conduct high-quality studies. The use of stable isotope tracers, coupled with sensitive bioanalytical techniques, will continue to be instrumental in refining our understanding of Zearalenone's toxicokinetics and informing risk assessments for both animal and human health.

References

- 1. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaron.com [pharmaron.com]

The Role of Zearalenone-¹³C₁₈ in Elucidating Zearalenone Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by various Fusarium species, is a prevalent contaminant in cereal crops and animal feed worldwide. Its ability to bind to estrogen receptors raises significant concerns for animal and human health, potentially leading to reproductive disorders and other hormonal disruptions.[1] Understanding the metabolic fate of ZEN is crucial for assessing its toxicity, developing detoxification strategies, and establishing accurate exposure biomarkers. The use of stable isotope-labeled internal standards, particularly Zearalenone-¹³C₁₈, has become indispensable for the precise and accurate quantification of ZEN and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the metabolic pathways of Zearalenone and the pivotal role of Zearalenone-¹³C₁₈ in their elucidation.

Zearalenone Metabolic Pathways

Zearalenone undergoes extensive biotransformation in animals, primarily through two main pathways: reduction and conjugation. These metabolic alterations can significantly modify the estrogenic potency of the parent compound.

Phase I Metabolism: Reduction

The initial and most significant metabolic step is the reduction of the C7' ketone group of the ZEN molecule, primarily by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1] α-ZEL exhibits a higher estrogenic activity than ZEN itself, making this a bioactivation pathway. Conversely, β-ZEL is less estrogenic, representing a detoxification step.[2] Further reduction of ZEN and its primary metabolites can lead to the formation of α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN).[1]

Phase II Metabolism: Conjugation

To facilitate excretion, ZEN and its reduced metabolites undergo conjugation with glucuronic acid or sulfate. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily eliminated from the body, primarily through urine and feces.[1]

Below is a diagram illustrating the primary metabolic pathways of Zearalenone.

The Critical Role of Zearalenone-¹³C₁₈ in Metabolic Analysis

The accurate quantification of Zearalenone and its metabolites in biological samples is challenging due to the complexity of the matrices and the low concentrations of the analytes. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to significant inaccuracies. The use of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, is the gold standard for overcoming these challenges.

Zearalenone-¹³C₁₈ has the same chemical properties and chromatographic behavior as the unlabeled Zearalenone. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of Zearalenone-¹³C₁₈ to a sample at the beginning of the analytical procedure, it experiences the same extraction inefficiencies and matrix effects as the endogenous ZEN. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification, thereby correcting for any variations in sample preparation and analysis. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of the measurements.[3][4]

While the primary and well-documented role of Zearalenone-¹³C₁₈ is as an internal standard for accurate quantification, this precise data is fundamental to understanding and characterizing metabolic pathways. By enabling reliable measurement of the concentrations of ZEN and its various metabolites over time or in different tissues, researchers can infer the kinetics and dynamics of these pathways.

The following diagram illustrates a general workflow for a Zearalenone metabolism study incorporating Zearalenone-¹³C₁₈.

Quantitative Data from Metabolic Studies

The accurate quantification enabled by Zearalenone-¹³C₁₈ has provided valuable data on the in vivo fate of Zearalenone. A study in pigs, for instance, detailed the biological recovery of ZEN and its modified forms after oral administration.

Table 1: Biological Recovery of Orally Administered Zearalenone and its Modified Forms in Pigs [5][6]

| Compound Administered | Dose (µg/kg b.w.) | % Recovery in Urine | % Recovery in Feces | Total Recovery (%) | Major Metabolites Detected |

| Zearalenone (ZEN) | 10 | 26 ± 10 | 14 ± 5 | 40 ± 8 | ZEN, α-ZEL, ZEN-14-glucuronide |

| ZEN-14-sulfate | 10 (equimolar) | 19 ± 5 | Not Detected | 19 ± 5 | ZEN, ZEN-14-glucuronide, α-ZEL |

| ZEN-14-O-β-glucoside | 10 (equimolar) | 19 ± 11 | 29 ± 7 | 48 ± 7 | ZEN, α-ZEL |

| ZEN-16-O-β-glucoside | 10 (equimolar) | 13 ± 7 | 21 ± 5 | 34 ± 3 | ZEN, α-ZEL |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and validated analytical methods are essential for reliable metabolic studies. Below are examples of protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

Protocol 1: UPLC-MS/MS Analysis of Zearalenone and its Metabolites in Human Serum[3][7]

-

Sample Preparation:

-

To 100 µL of human serum, add a known amount of Zearalenone-¹³C₁₈ solution as the internal standard.

-

For the analysis of total (free + conjugated) metabolites, incubate the sample with β-glucuronidase.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. A 96-well µElution plate format can be used for high-throughput analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.6 µm).

-

Mobile Phase: A gradient of water and a mixture of acetonitrile/methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multi-reaction monitoring (MRM) mode.

-

Protocol 2: GC-MS Analysis of Zearalenone and its Derivatives in Feed

-

Sample Preparation:

-

Homogenize the feed sample.

-

Spike the sample with Zearalenone-¹³C₁₈ internal standard.

-

Extract the analytes using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Clean up the extract using an immunoaffinity column specific for Zearalenone and its derivatives.

-

Evaporate the eluate to dryness and perform derivatization (e.g., silylation) to increase the volatility of the analytes for GC analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Conclusion

The elucidation of Zearalenone's metabolic pathways is fundamental to understanding its toxicological profile and assessing the risks associated with its presence in the food chain. The use of Zearalenone-¹³C₁₈ as an internal standard in isotope dilution mass spectrometry has revolutionized the ability of researchers to obtain accurate and precise quantitative data on ZEN and its metabolites in complex biological matrices. This high-quality data is the cornerstone for defining metabolic pathways, determining the relative importance of different biotransformation routes, and developing reliable biomarkers of exposure. While its application as a dynamic metabolic tracer for flux analysis is not yet widely reported, its role in providing the foundational quantitative data for metabolic studies is undisputed and essential for advancing research in mycotoxicology and food safety.

References

- 1. Biomarkers of Exposure to Zearalenone in In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiologically-based toxicokinetic modeling of zearalenone and its metabolites: application to the Jersey girl study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Zearalenone and Its Major Modified Forms in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Zearalenone Biotransformation with ¹³C₁₈ Isotope Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the biotransformation of Zearalenone (ZEN), a mycotoxin with significant estrogenic effects, utilizing ¹³C₁₈ isotope labeling. The use of stable isotope-labeled ZEN allows for precise tracing and quantification of its metabolic fate, offering invaluable insights for toxicology, pharmacology, and drug development studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the key signaling pathways involved in ZEN's mechanism of action.

Introduction to Zearalenone and its Biotransformation

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops worldwide.[1] Its structure mimics that of 17β-estradiol, allowing it to bind to estrogen receptors and exert estrogenic effects, leading to reproductive disorders.[1][2] Upon ingestion, ZEN undergoes extensive biotransformation, primarily in the liver and intestines. The main metabolic pathways include:

-

Reduction: The ketone group of ZEN is reduced to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). α-ZEL exhibits higher estrogenic potency than ZEN itself.[3]

-

Hydroxylation: Cytochrome P450 enzymes can hydroxylate ZEN at various positions.

-

Conjugation: ZEN and its metabolites can be conjugated with glucuronic acid or sulfate to facilitate their excretion.[3]

Understanding the intricate pathways of ZEN biotransformation is crucial for assessing its toxicity and developing strategies for detoxification. The use of ¹³C₁₈-Zearalenone as a tracer, coupled with sensitive analytical techniques like mass spectrometry, provides an accurate and reliable method for these investigations.

Experimental Protocols

This section details the key experimental protocols for an in vitro investigation of Zearalenone biotransformation using ¹³C₁₈-Zearalenone.

In Vitro Incubation with Liver Microsomes

This protocol is designed to study the phase I and phase II metabolism of ¹³C₁₈-Zearalenone using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Materials:

-

¹³C₁₈-Zearalenone (isotopic purity >98%)

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

96-well plates

-

Incubator

-

Centrifuge

Procedure:

-

Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing ¹³C₁₈-Zearalenone (final concentration, e.g., 10 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Initiate Phase I Metabolism: To study phase I metabolism (reduction and hydroxylation), add the NADPH regenerating system to the wells.

-

Initiate Phase II Metabolism: To study phase II metabolism (glucuronidation), add UDPGA to the wells. A combination of NADPH and UDPGA can be used to study the complete metabolic pathway.

-

Incubation: Incubate the plate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

-

Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of the incubated samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Supernatant from the in vitro incubation

-

Internal standard solution (e.g., non-labeled Zearalenone, if required for specific quantification methods)

-

Formic acid

-

LC-MS vials

Procedure:

-

Dilution: Dilute the supernatant with water containing 0.1% formic acid to a suitable concentration for LC-MS/MS analysis.

-

Internal Standard Addition: If using an internal standard, add a known concentration to each sample.

-

Transfer to Vials: Transfer the final diluted samples to LC-MS vials.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of ¹³C₁₈-Zearalenone and its labeled metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate ZEN and its metabolites. For example, start with a low percentage of mobile phase B, and gradually increase it over the run time.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan/dd-MS2 for high-resolution instruments.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for ¹³C₁₈-Zearalenone and each of its expected labeled metabolites (e.g., ¹³C₁₈-α-ZEL, ¹³C₁₈-β-ZEL, ¹³C₁₈-ZEN-glucuronide). The mass shift due to the ¹³C₁₈ labeling must be accounted for in the precursor ion m/z.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the biotransformation studies. The data presented here is illustrative and should be replaced with actual experimental results.

Table 1: Time-Course of ¹³C₁₈-Zearalenone Depletion in Human Liver Microsomes

| Incubation Time (minutes) | ¹³C₁₈-Zearalenone Concentration (µM) |

| 0 | 10.00 |

| 15 | 7.52 |

| 30 | 5.15 |

| 60 | 2.89 |

| 120 | 0.98 |

Table 2: Formation of ¹³C₁₈-Labeled Metabolites in Human Liver Microsomes over Time

| Incubation Time (minutes) | ¹³C₁₈-α-Zearalenol (µM) | ¹³C₁₈-β-Zearalenol (µM) | ¹³C₁₈-Zearalenone-Glucuronide (µM) |

| 0 | 0.00 | 0.00 | 0.00 |

| 15 | 1.23 | 0.45 | 0.80 |

| 30 | 2.18 | 0.82 | 1.85 |

| 60 | 3.55 | 1.34 | 3.22 |

| 120 | 4.87 | 1.88 | 5.27 |

Visualization of Pathways and Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key experimental workflows and signaling pathways related to Zearalenone biotransformation and its effects.

Conclusion

The investigation of Zearalenone biotransformation using ¹³C₁₈ isotope labeling provides a powerful tool for understanding its metabolic fate and toxicological implications. The detailed protocols and data presentation formats provided in this guide offer a framework for conducting and reporting such studies. The visualization of key pathways further aids in comprehending the complex biological activities of this mycotoxin. This knowledge is essential for the development of effective strategies to mitigate the risks associated with Zearalenone exposure in both human and animal health.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Zearalenone in Food and Feed using a ¹³C₁₈-Labeled Internal Standard by LC-MS/MS

Abstract

Zearalenone (ZEN) is an estrogenic mycotoxin produced by Fusarium species, commonly contaminating cereals like corn, wheat, and barley, and subsequently entering the food and feed supply chain. Its potential health risks necessitate sensitive and reliable analytical methods for its detection and quantification. This application note details a robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zearalenone in various food and feed matrices. The use of a stable isotope-labeled internal standard, ¹³C₁₈-Zearalenone, effectively compensates for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1] The described protocol, including sample extraction, cleanup, and optimized LC-MS/MS parameters, is suitable for routine monitoring and regulatory compliance testing.

Introduction

Zearalenone is a non-steroidal estrogenic mycotoxin that can cause significant health issues in both humans and animals, primarily affecting the reproductive system.[2] Due to its widespread occurrence in agricultural commodities, regulatory bodies worldwide have set maximum permissible limits for ZEN in food and animal feed. Consequently, there is a high demand for analytical methods that are not only sensitive and selective but also robust enough to handle complex matrices. LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its superior sensitivity, selectivity, and ability to perform multi-analyte detection.[1][3]

The "dilute-and-shoot" approach, often combined with stable isotope dilution analysis (SIDA), provides a rapid and cost-effective method by minimizing sample preparation steps while mitigating matrix effects through the use of isotopically labeled internal standards.[4] This note provides a comprehensive protocol for the analysis of Zearalenone using ¹³C₁₈-Zearalenone as an internal standard, applicable to a wide range of food and feed samples.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a generalized version applicable to common cereal matrices. Optimization may be required for particularly complex or high-fat matrices.

Reagents & Materials:

-

Homogenized and milled food or feed sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

¹³C₁₈-Zearalenone internal standard stock solution (e.g., 25 µg/mL)

-

50 mL polypropylene centrifuge tubes

-

0.22 µm syringe filters

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of ¹³C₁₈-Zearalenone internal standard to achieve a final concentration relevant to the expected ZEN levels and regulatory limits.

-

Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).[5]

-

Cap the tube and shake vigorously on a mechanical shaker for 30-60 minutes.

-

Add extraction salts, such as 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[2]

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Collect an aliquot of the upper acetonitrile layer.

-

For cleaner extracts, a dispersive solid-phase extraction (d-SPE) step can be added by mixing the aliquot with anhydrous magnesium sulfate and a sorbent like PSA (primary secondary amine).

-

Dilute the final extract with the initial mobile phase (e.g., 1:1 v/v) to further reduce matrix effects.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, <2 µm particle size) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.1% Acetic Acid |

| Mobile Phase B | Methanol with 5 mM Ammonium Acetate and 0.1% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | 0-1 min: 10% B; 1-7 min: linear ramp to 95% B; 7-9 min: hold at 95% B; 9.1-12 min: return to 10% B and equilibrate. |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | Optimized for instrument (e.g., 3.0 - 4.0 kV) |

| Source Temperature | Optimized for instrument (e.g., 150 °C) |

| Desolvation Temp. | Optimized for instrument (e.g., 350 - 450 °C) |

| Gas Flow Rates | Optimized for instrument (Nebulizer and Drying Gases) |

Quantitative Data

The method's performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The use of ¹³C₁₈-ZEN internal standard ensures that recovery and matrix effect variations are corrected, leading to high accuracy.[1]

Table 1: Multiple Reaction Monitoring (MRM) Parameters for Zearalenone and ¹³C₁₈-Zearalenone (ESI Negative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| Zearalenone (ZEN) | 317.1 | 175.1 | 131.1 | 30 - 40 | 20 - 25 |

| ¹³C₁₈-Zearalenone | 335.3 | 185.1 | 169.1 | 30 - 40 | 20 - 25 |

Note: Cone Voltage and Collision Energy values are typical starting points and require optimization on the specific mass spectrometer being used.[6]

Table 2: Typical Method Performance Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| LOD | 0.1 - 1.5 µg/kg |

| LOQ | 0.5 - 5.0 µg/kg |

| Recovery | 85% - 115% (Corrected) |

| Precision (RSD) | < 15% |

Values are indicative and depend on the matrix and instrument sensitivity.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for Zearalenone determination in food and feed samples.

Caption: Workflow for Zearalenone analysis by LC-MS/MS.

Conclusion

The described LC-MS/MS method, incorporating a ¹³C₁₈-Zearalenone internal standard, provides a highly sensitive, selective, and accurate tool for the quantification of Zearalenone in diverse food and feed matrices. The simplified sample preparation protocol allows for high throughput, while the stable isotope dilution technique ensures reliable results by correcting for matrix-induced signal suppression or enhancement and procedural losses. This method is well-suited for quality control laboratories and regulatory agencies monitoring compliance with established safety limits for Zearalenone.

References